An In-Depth Technical Guide to the Chemical Properties of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of (R)-2-(piperazin-2-yl)ethanol Dihydrochloride
Introduction
The piperazine motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1][2] Its prevalence is due to the favorable physicochemical and pharmacokinetic properties it imparts, including enhanced aqueous solubility and oral bioavailability.[2] (R)-2-(piperazin-2-yl)ethanol dihydrochloride is a chiral, bifunctional building block poised for significant application in drug discovery and development. The presence of a stereocenter, a primary alcohol, and two secondary amines within the piperazine ring provides a rich platform for generating structurally diverse and complex molecules.[1][3]
This technical guide offers a comprehensive overview of the core chemical properties, synthesis, characterization, and handling of (R)-2-(piperazin-2-yl)ethanol dihydrochloride. It is intended to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols to enable its effective use in the laboratory.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its application in research. The dihydrochloride salt form of (R)-2-(piperazin-2-yl)ethanol significantly influences its properties, most notably enhancing its stability and aqueous solubility.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 2-[(2R)-piperazin-2-yl]ethanol;dihydrochloride | [4] |
| CAS Number | 660862-46-4 (Parent Free Base) | [4] |
| 5169-93-7 (Racemic Dihydrochloride) | [5] | |
| Molecular Formula | C₆H₁₆Cl₂N₂O | [5] |
| Molecular Weight | 203.11 g/mol | [5] |
| Canonical SMILES | C1CNCCO.Cl.Cl | [4] |
Table 2: Physicochemical and Computed Properties
| Property | Value | Source / Comment |
| Appearance | White to off-white solid | Inferred from related compounds. |
| Solubility | Freely soluble in water; slightly soluble in methanol & ethanol | Expected for a dihydrochloride salt. |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere | Recommended for long-term stability. |
| Hydrogen Bond Donor Count | 5 | Computed for the parent compound.[4][5] |
| Hydrogen Bond Acceptor Count | 3 | Computed for the parent compound.[4][5] |
| Rotatable Bond Count | 2 | Computed for the parent compound.[5] |
| Topological Polar Surface Area | 44.3 Ų | Computed for the parent compound.[4] |
| XLogP3 | -1.1 | Computed for the parent compound.[4] |
Synthesis and Purification
The synthesis of enantiomerically pure (R)-2-(piperazin-2-yl)ethanol dihydrochloride necessitates a stereocontrolled approach. A robust and common strategy involves the reduction of a protected chiral carboxylic acid precursor. This multi-step process is designed to preserve the stereochemical integrity of the chiral center while transforming the functional groups.
The causality behind this workflow is clear: the piperazine nitrogens are highly nucleophilic and would interfere with the powerful reducing agents required for the carboxylic acid reduction. Therefore, they must be "masked" with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Plausible Synthesis
This protocol is adapted from established methods for similar piperazine derivatives.[6][7]
Step 1: Protection of (R)-Piperazine-2-carboxylic acid
-
Suspend (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a mixture of methanol or dioxane/water.
-
Cool the slurry to 0 °C in an ice bath.
-
Add a suitable base, such as triethylamine (3.0 eq), to neutralize the hydrochloride and deprotonate the carboxylic acid.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture in vacuo, and perform an aqueous workup to isolate the N,N'-di-Boc protected product.
Step 2: Homologation and Reduction (Conceptual)
-
Expertise Note: Direct reduction of the N,N'-di-Boc-(R)-piperazine-2-carboxylic acid would yield the corresponding methanol derivative. To obtain the ethanol derivative, a one-carbon homologation (chain extension) is required. Methods like the Arndt-Eistert synthesis could be employed, converting the carboxylic acid to an acyl chloride, then to a diazoketone, followed by Wolff rearrangement and subsequent reduction of the resulting ester. A more direct, modern approach might involve reducing the carboxylic acid to the alcohol, converting the alcohol to a leaving group (e.g., a tosylate), and then performing a cyanide displacement followed by reduction of the nitrile. For simplicity, we will assume the homologated intermediate is available for the final steps.
Step 3: Deprotection and Salt Formation
-
Dissolve the protected (R)-1,4-Di-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq) in a suitable solvent like anhydrous dioxane or ethanol.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4M HCl in dioxane or ethanol (excess, >2.0 eq).
-
Stir the reaction at room temperature. The product, (R)-2-(piperazin-2-yl)ethanol dihydrochloride, will typically precipitate from the solution as a white solid.
-
Monitor the reaction by TLC or LC-MS to ensure complete removal of both Boc groups.
-
Once complete, filter the solid precipitate.
-
Wash the solid with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the final product under vacuum to yield the pure dihydrochloride salt.
Analytical Characterization
Rigorous analytical characterization is crucial for confirming the identity, structure, and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule. The data presented here are predicted based on the known effects of functional groups and the dihydrochloride salt form on spectra, drawing from analyses of similar structures.[8][9]
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and proton/carbon environments.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of Deuterium Oxide (D₂O). D₂O is the solvent of choice as it readily dissolves the hydrophilic salt and allows for the exchange and subsequent disappearance of labile N-H and O-H protons from the spectrum.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction.
-
Table 3: Predicted ¹H and ¹³C NMR Data (D₂O, 400 MHz)
| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ¹H NMR | ~ 3.9 - 4.1 | -CH₂OH | Deshielded by the adjacent hydroxyl group. |
| ~ 3.3 - 3.8 | Piperazine ring protons | Complex multiplets. Protonation of nitrogens causes a significant downfield shift compared to the free base.[8] | |
| ~ 1.8 - 2.0 | -CH-CH₂- | Methylene protons of the ethanol side chain. | |
| ¹³C NMR | ~ 58 - 62 | -CH₂OH | Typical range for a primary alcohol carbon. |
| ~ 55 - 60 | C-2 (chiral carbon) | Carbon attached to the side chain. | |
| ~ 40 - 45 | C-3, C-5 | Piperazine ring carbons. | |
| ~ 38 - 42 | C-6 | Piperazine ring carbon. | |
| ~ 35 - 39 | -CH-CH₂- | Carbon of the ethanol side chain. |
-
Trustworthiness Note: The protonation of the piperazine nitrogens in the dihydrochloride salt leads to a general downfield shift for all adjacent proton and carbon signals.[8] The exact chemical shifts are sensitive to pH and solvent.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Prepare a Potassium Bromide (KBr) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disc.[8]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 2800 - 3000 | Medium | C-H stretch (aliphatic) |
| 2400 - 2700 | Strong, Broad | N⁺-H stretch (ammonium salt) |
| 1580 - 1650 | Medium | N-H bend (ammonium) |
| 1000 - 1150 | Strong | C-O stretch (primary alcohol) |
-
Expertise Note: The IR spectrum will be dominated by very broad and strong absorptions in the high-frequency region due to the O-H and N⁺-H stretching vibrations, which is characteristic of hydrochloride salts of amino alcohols.[8]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water.
-
Data Acquisition: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer, operating in positive ion mode (ESI+).
-
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z (mass-to-charge) | Interpretation | Rationale |
| 131.118 | [M+H]⁺ | Protonated molecular ion of the free base (C₆H₁₄N₂O). ESI typically observes the free base, not the salt. |
| 113.107 | [M+H - H₂O]⁺ | Loss of water from the ethanol side chain. |
| 87.081 | [M+H - C₂H₄O]⁺ | Cleavage of the entire ethanol side chain. |
| 70.065 | C₄H₈N⁺ | Characteristic fragment from the piperazine ring cleavage.[10] |
Applications in Research and Drug Development
(R)-2-(piperazin-2-yl)ethanol dihydrochloride is not an end-product but a strategic starting point. Its value lies in its identity as a chiral building block , offering multiple points for chemical modification to explore chemical space and optimize drug candidates.
-
Scaffold for Diversity-Oriented Synthesis: The two distinct nitrogen atoms of the piperazine ring can be selectively functionalized to introduce a wide variety of substituents, influencing properties like target affinity, selectivity, and ADME profiles.[2]
-
Introduction of Chirality: The (R)-stereocenter is critical for creating stereospecific interactions with biological targets like enzymes and receptors. Utilizing an enantiopure building block avoids the need for costly chiral separations later in the synthesis and can lead to drugs with improved potency and reduced off-target effects.[11][12]
-
Linker and Pharmacophore Component: The primary alcohol provides a handle for further modifications, such as esterification, etherification, or conversion to an amine, allowing the molecule to be used as a linker to connect different pharmacophores or to be integrated into a larger molecular architecture.
Caption: Potential sites for chemical modification.
Safety, Handling, and Storage
As a dihydrochloride salt of a substituted piperazine, this compound requires careful handling in accordance with good laboratory practices. The safety information is based on data for piperazine dihydrochloride and similar compounds.[13][14][15]
Table 6: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[13][16] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[13][14][16] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[13][14] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[13][14] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[14][17] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[13][18]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][19]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[13][15]
-
Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved particulate respirator.[13]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal long-term stability, store in a freezer at -20°C.[15][18] Keep away from incompatible materials such as strong oxidizing agents.[15]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material may need to be disposed of as hazardous waste.[15]
Conclusion
(R)-2-(piperazin-2-yl)ethanol dihydrochloride is a high-value chiral building block with significant potential in modern medicinal chemistry. Its defined stereochemistry, coupled with three distinct points for chemical derivatization, provides a versatile platform for the synthesis of novel compounds. A thorough understanding of its chemical properties, a robust synthetic strategy, and diligent adherence to safety protocols are essential for unlocking its full potential in the development of next-generation therapeutics. This guide provides the foundational and practical knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.
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